molecular formula C34H41N3O7 B1683581 Biricodar CAS No. 159997-94-1

Biricodar

カタログ番号: B1683581
CAS番号: 159997-94-1
分子量: 603.7 g/mol
InChIキー: CGVWPQOFHSAKRR-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ビリコダールの合成経路には、ピペコリン酸誘導体の調製が含まれます。特定の反応条件や工業的製造方法は、公的資料では広く公開されていません。 ビリコダールは、エステル結合やアミド結合の形成を含む一連の化学反応によって合成されていることが知られています .

化学反応解析

ビリコダールは、次のようなさまざまな化学反応を受けます。

科学研究の用途

ビリコダールには、いくつかの科学研究の用途があります。

化学反応の分析

Biricodar undergoes various chemical reactions, including:

科学的研究の応用

Biricodar has several scientific research applications:

作用機序

ビリコダールは、細胞膜の薬剤排出ポンプであるP-糖タンパク質(Pgp)と多剤耐性タンパク質1(MRP-1)に直接結合することで効果を発揮します。この結合はこれらの活性を阻害し、細胞内への細胞毒性薬剤の蓄積と保持が増加します。 その結果、ビリコダールは腫瘍細胞の化学療法剤に対する感受性を回復させます .

類似化合物との比較

ビリコダールは、以下のような他の化学増感剤と比較されます。

ビリコダールは、PgpとMRP-1の両方を阻害する能力がユニークであり、多剤耐性の広スペクトルモジュレーターとなっています .

生物活性

Biricodar, also known as VX-710 or Incel, is a pipecolinate derivative that functions as a modulator of multidrug resistance (MDR) proteins, particularly P-glycoprotein (Pgp) and multidrug-resistance-associated protein 1 (MRP1). This compound has garnered attention for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing drug retention and sensitivity.

This compound operates primarily through the inhibition of efflux transporters that are responsible for the cellular export of various drugs. By blocking these transporters, this compound facilitates the accumulation of chemotherapeutics within tumor cells, counteracting the effects of drug resistance commonly observed in cancer therapy. The compound has been shown to modulate several key transporters:

  • P-glycoprotein (ABCB1) : A well-known efflux pump that extrudes a wide range of anticancer drugs.
  • Multidrug-resistance-associated protein 1 (MRP1) : Another critical transporter involved in drug resistance.
  • Breast cancer resistance protein (BCRP) : Associated with resistance to a variety of chemotherapeutic agents.

Phase II Trials

A significant study evaluated this compound in combination with paclitaxel for women with advanced ovarian cancer refractory to prior paclitaxel therapy. The trial aimed to assess safety, tolerability, pharmacokinetics, and efficacy. Key findings included:

  • Dosing : Patients received 120 mg/m²/h of this compound via continuous infusion followed by 80 mg/m² of paclitaxel.
  • Efficacy : The combination treatment showed improved response rates compared to historical controls, suggesting that this compound effectively restores sensitivity to paclitaxel in resistant tumors .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances the retention and cytotoxicity of various chemotherapeutics in cell lines overexpressing MDR proteins. For instance:

  • Mitoxantrone and Doxorubicin : this compound increased drug retention in cells expressing Pgp and MRP1, leading to enhanced cytotoxic effects .
  • Flow Cytometry Analysis : High-throughput flow cytometry was utilized to evaluate the dose-response relationship of this compound on drug retention, confirming its role in inhibiting drug efflux .

Data Tables

The following table summarizes key findings from clinical trials involving this compound:

Study TypeDrug CombinationPatient PopulationKey Findings
Phase II TrialThis compound + PaclitaxelAdvanced ovarian cancer patientsImproved response rates; restored drug sensitivity
In Vitro StudyVarious ChemotherapeuticsCell lines overexpressing MDRIncreased drug retention; enhanced cytotoxicity
Phase I/II TrialThis compound + DoxorubicinAnthracycline-resistant sarcomaEvaluated safety; low response rates expected

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

  • Ovarian Cancer : In a cohort of women with recurrent ovarian cancer, those treated with this compound showed a notable increase in progression-free survival compared to those receiving chemotherapy alone.
  • Soft Tissue Sarcoma : A study demonstrated that patients with anthracycline-resistant soft tissue sarcoma benefited from this compound treatment, showing partial responses in some cases despite previous treatment failures .

特性

IUPAC Name

1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N3O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVWPQOFHSAKRR-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893944
Record name Biricodar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vertex’s research shows that biricodar dicitrate can enhance the accumulation of chemotherapy agents in tumor cells by blocking the drug pumps P-gp and MRP, and that it is capable of restoring the sensitivity of tumors to treatment with chemotherapeutic agents.
Record name Biricodar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

159997-94-1
Record name Biricodar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159997-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biricodar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159997941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biricodar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Biricodar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIRICODAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KG76X4KJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biricodar
Reactant of Route 2
Reactant of Route 2
Biricodar
Reactant of Route 3
Reactant of Route 3
Biricodar
Reactant of Route 4
Reactant of Route 4
Biricodar
Reactant of Route 5
Biricodar
Reactant of Route 6
Reactant of Route 6
Biricodar

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。